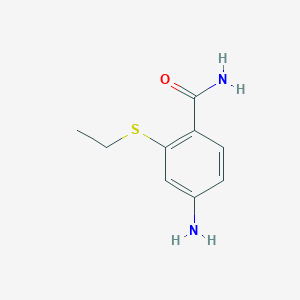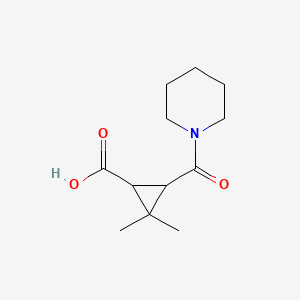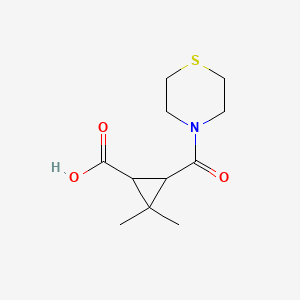![molecular formula C17H25N3O5 B1326865 [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-45-5](/img/structure/B1326865.png)
[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is a complex organic compound that features a piperazine ring, a hydroxyethyl group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can be used to synthesize piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their operational simplicity and the availability of reactants. The use of palladium-catalyzed cyclization reactions also provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions .
Análisis De Reacciones Químicas
Types of Reactions
[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biology, this compound is used as a buffer in cell culture media due to its ability to maintain physiological pH despite changes in carbon dioxide concentration . It is also used in the study of enzyme kinetics and protein interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting various diseases, including cancer and neurological disorders .
Industry
In industry, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications .
Mecanismo De Acción
The mechanism of action of [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. It acts as a buffering agent, maintaining the pH of solutions within a narrow range . This is particularly important in biological systems where pH changes can affect enzyme activity and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid): A widely used buffering agent in biological research.
PIPES (1,4-Piperazinediethanesulfonic acid): Another buffering agent used in biochemistry and molecular biology.
MOPS (3-(N-Morpholino)propanesulfonic acid): A buffering agent used in cell culture and protein purification.
Uniqueness
[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is unique due to its specific combination of functional groups, which provide it with distinct chemical and biological properties. Its ability to act as a buffer while also participating in various chemical reactions makes it a versatile compound in scientific research .
Propiedades
IUPAC Name |
2-(N-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-25-15-4-2-14(3-5-15)20(13-17(23)24)12-16(22)19-8-6-18(7-9-19)10-11-21/h2-5,21H,6-13H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBSRFIZCWKLFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)CCO)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1326800.png)




![3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326809.png)
![2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326811.png)
![2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid](/img/structure/B1326814.png)
![[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326819.png)
![[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326825.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326827.png)
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326828.png)
